molecular formula C20H18N4O B12774528 5H-Pyrrolo(3,2-d)pyrimidin-4-amine, N-(4-methoxyphenyl)-2-methyl-6-phenyl- CAS No. 114685-09-5

5H-Pyrrolo(3,2-d)pyrimidin-4-amine, N-(4-methoxyphenyl)-2-methyl-6-phenyl-

Cat. No.: B12774528
CAS No.: 114685-09-5
M. Wt: 330.4 g/mol
InChI Key: XYGYZKHRAXHVKB-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-methyl-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine is a heterocyclic compound that has garnered interest due to its potential bioactive properties. This compound belongs to the pyrrolopyrimidine family, which is known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-methyl-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of microwave-assisted chemical processes to enhance reaction efficiency and yield . The intermediate p-methoxyphenylamidine undergoes intramolecular cyclization via the attack of the more nucleophilic amidino secondary amine to the enamine function, generating the pyrimidine ring .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of microwave-assisted synthesis suggests potential scalability for industrial applications, given the efficiency and reduced reaction times associated with this method .

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-methyl-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-methoxyphenyl)-2-methyl-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine stands out due to its specific structural features that contribute to its unique bioactivity profile. Its combination of a pyrrolo[3,2-d]pyrimidine core with methoxyphenyl and phenyl substituents enhances its potential as a therapeutic agent .

Properties

CAS No.

114685-09-5

Molecular Formula

C20H18N4O

Molecular Weight

330.4 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-methyl-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine

InChI

InChI=1S/C20H18N4O/c1-13-21-18-12-17(14-6-4-3-5-7-14)24-19(18)20(22-13)23-15-8-10-16(25-2)11-9-15/h3-12,24H,1-2H3,(H,21,22,23)

InChI Key

XYGYZKHRAXHVKB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=N1)NC3=CC=C(C=C3)OC)NC(=C2)C4=CC=CC=C4

Origin of Product

United States

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